Lipophilicity (XLogP) vs. Unsubstituted Analog
The para‑chloro substituent materially increases lipophilicity compared with the unsubstituted phenoxymethyl-piperidine. The target compound exhibits a computed XLogP3-AA of 2.8 [1], whereas the des‑chloro analog 4-(phenoxymethyl)piperidine has a predicted XLogP of approximately 1.9–2.1 . This difference of 0.7–0.9 log units corresponds to a roughly 5‑ to 8‑fold increase in calculated partition coefficient (log P), which influences membrane permeability, off‑target binding, and metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-(Phenoxymethyl)piperidine (no halogen) – predicted XLogP ≈ 2.1 |
| Quantified Difference | ΔXLogP ≈ +0.7 to +0.9 (ca. 5‑8× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release); comparator value estimated from structural analogs |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and non‑specific protein binding; the higher logP of the 4‑chloro derivative may be preferred when designing CNS‑penetrant candidates or when tuning the ADME profile of a lead series.
- [1] PubChem Compound Summary for CID 6498683. XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/63608-33-3 View Source
